

Discovery and history of 1H-pyrrolo[3,2-c]pyridine compounds

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Compound of Interest

Compound Name: 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

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Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold, commonly known as 5-azaindole, represents a quintessential "privileged scaffold" in modern medicinal chemistry. As a bioisostere of indole, its unique electronic properties—imparted by the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring—have rendered it a cornerstone for the development of targeted therapeutics. This guide provides an in-depth exploration of the 1H-pyrrolo[3,2-c]pyridine core, from its initial discovery and the evolution of its synthesis to its chemical reactivity and profound impact on drug development, particularly in oncology and virology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocycle in their work.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the bedrock of pharmaceutical sciences. Among them, the azaindoles—a class of bicyclic heterocycles where a nitrogen atom replaces a carbon in the benzene portion of an indole ring—have garnered immense interest. There are four structural isomers of azaindole, but the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) isomer holds a special place.

The strategic placement of the pyridine nitrogen at the 5-position creates a unique electronic landscape. It acts as an electron-withdrawing group, modulating the reactivity of the entire molecule, enhancing solubility, and providing an additional hydrogen bond acceptor site.[\[1\]](#)

These features are not merely academic; they have profound implications for molecular recognition, enabling potent and selective interactions with biological targets such as protein kinases and tubulin.^{[2][3]} This guide will dissect the history, synthesis, and application of this remarkable scaffold.

Nomenclature and Structural Features

The formal IUPAC name for this core is 1H-pyrrolo[3,2-c]pyridine. The numbering convention begins with the pyrrole nitrogen as position 1 and proceeds around the pyrrole ring before continuing to the pyridine ring.

Figure 1: Structure and numbering of the 1H-pyrrolo[3,2-c]pyridine core.

Historical Perspective and Key Discoveries

The exploration of azaindole chemistry dates back to the mid-20th century. One of the pioneering syntheses of the 1H-pyrrolo[3,2-c]pyridine scaffold was reported by Herbert E. Baumgarten and his colleagues in 1955. Their work established a foundational, albeit low-yielding, pathway to the core heterocycle, paving the way for future investigations.

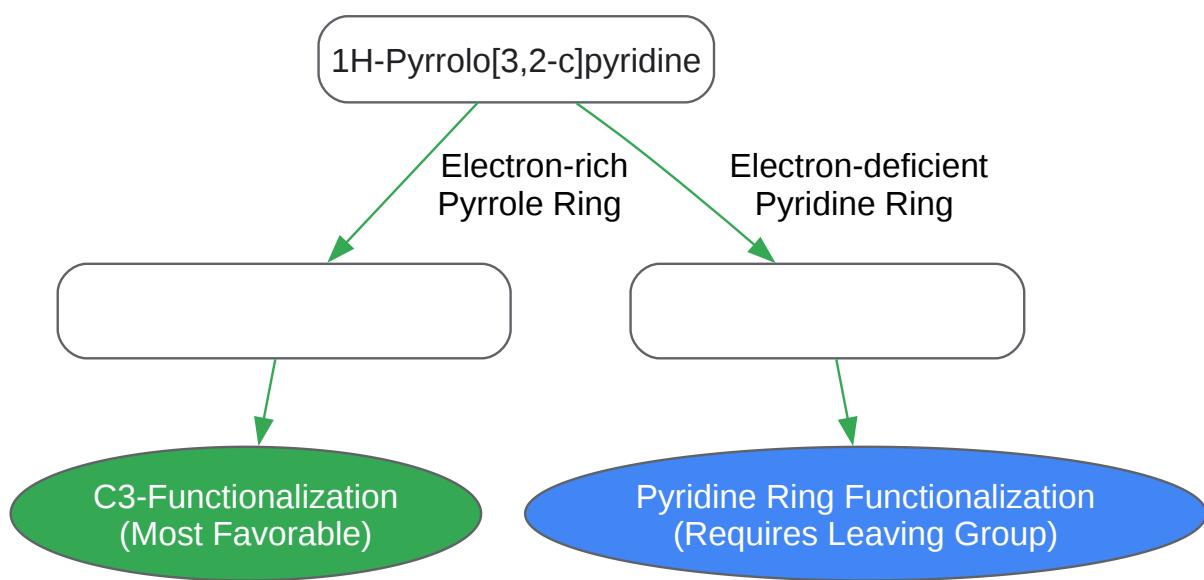
For decades, the scaffold remained a subject of academic interest. However, its true potential was unlocked with the advent of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, which allowed for its efficient and diverse functionalization.^[3] This synthetic accessibility coincided with the rise of targeted therapies in oncology, where the 5-azaindole core quickly proved its worth as a versatile kinase inhibitor scaffold, leading to its current status as a "privileged" structure in drug discovery.

Chemical Properties and Reactivity

The fusion of the π -excessive pyrrole ring and the π -deficient pyridine ring governs the scaffold's reactivity.

- Basicity: The lone pair of electrons on the pyridine nitrogen (N5) is in an sp^2 orbital in the plane of the ring and is not part of the aromatic π -system. Consequently, this nitrogen is basic and readily protonated, with a pKa similar to pyridine itself.^[4]

- Electrophilic Aromatic Substitution (EAS): The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the N5 nitrogen.[1][5] The pyrrole ring, conversely, is electron-rich and the preferred site of reaction. Analogous to indole, electrophilic attack occurs predominantly at the C3 position. The key causal driver for this regioselectivity is the stability of the resulting cationic intermediate (the sigma complex). Attack at C3 allows the positive charge to be delocalized across the pyrrole ring and onto the pyrrole nitrogen without disrupting the aromatic sextet of the pyridine ring.[6] Attack at C2 would force a disruption of the pyridine's aromaticity, resulting in a less stable intermediate.
- Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when a good leaving group (e.g., a halide) is present at the C4, C6, or C7 positions.[4] This reactivity is a cornerstone of many synthetic strategies for elaborating the core.



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Figure 2: Reactivity summary of the 1H-pyrrolo[3,2-c]pyridine core.

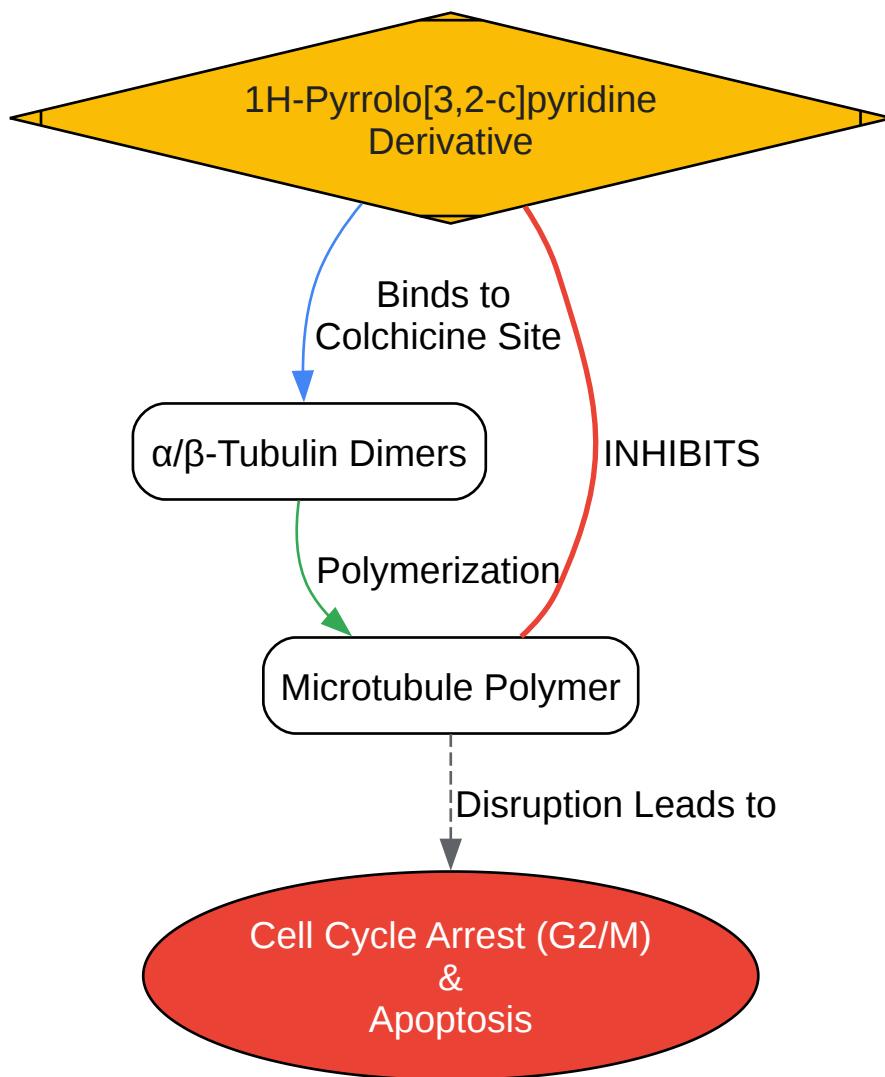
Synthetic Strategies

The construction of the 1H-pyrrolo[3,2-c]pyridine ring system can be broadly categorized into two approaches: building the pyrrole ring onto a pre-existing pyridine (the more common

approach) or constructing the pyridine ring onto a pyrrole.

Strategy 1: Annulation of a Pyrrole Ring onto a Pyridine Precursor

This is the most prevalent and versatile strategy, often starting with a substituted 4-aminopyridine or a related derivative. A particularly effective modern approach involves the construction of functionalized derivatives from 2-bromo-5-methylpyridine 1-oxide.[\[2\]](#)



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Sources

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